N-(1-benzylpiperidin-4-yl)acetamide

Description

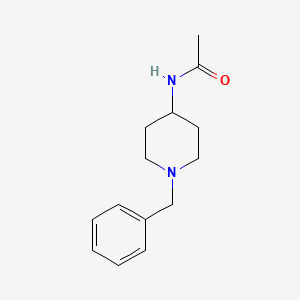

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12(17)15-14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKZVCOKJFOTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505380 | |

| Record name | N-(1-Benzylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-23-1 | |

| Record name | N-(1-Benzylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of N-(1-benzylpiperidin-4-yl)acetamide

[1][2]

Executive Summary

N-(1-benzylpiperidin-4-yl)acetamide (CAS: 50534-23-1) is a critical pharmacophore intermediate in medicinal chemistry, particularly in the development of neuroactive agents targeting Sigma-1 (

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and characterization protocols, designed for researchers optimizing lead compounds for CNS indications.[1][2][4]

Part 1: Molecular Identity & Structural Analysis[1][2]

The molecule consists of a piperidine ring substituted at the 4-position with an acetamido group and N-alkylated with a benzyl group.[1][2] This "linker-scaffold-effector" arrangement allows for modular modification.[1][2]

| Parameter | Data / Descriptor |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)acetamide |

| CAS Number | 50534-23-1 |

| Molecular Formula | |

| Molecular Weight | 232.32 g/mol |

| SMILES | CC(=O)NC1CCN(CC2=CC=CC=C2)CC1 |

| InChI Key | UKGXYSOSRSCGJB-UHFFFAOYSA-N |

| Structural Class | 4-Substituted Piperidine / Acetamide |

Part 2: Physicochemical Profile[2][4]

Understanding the physicochemical behavior of this molecule is vital for predicting its pharmacokinetics (PK).[1][2][4] The tertiary amine in the piperidine ring serves as the primary ionization center, while the amide remains neutral under physiological conditions.[1][2][4]

Solubility & Ionization

The molecule exhibits pH-dependent solubility due to the piperidine nitrogen (

-

Free Base: Lipophilic solid, sparingly soluble in water, highly soluble in organic solvents (Dichloromethane, Ethanol, DMSO).[1][2][4]

-

Salt Form (HCl): Highly water-soluble.[1][2][4] In drug formulation, the hydrochloride or fumarate salts are preferred to improve bioavailability.[1][2][4]

Lipophilicity (LogP/LogD)

The benzyl group drives lipophilicity, facilitating membrane permeability.[1][2][4]

| Property | Value (Approx.) | Implication for Drug Design |

| cLogP | 1.6 – 1.9 | Optimal range for CNS penetration (Lipinski compliant).[1][2] |

| TPSA | ~52.6 Ų | < 90 Ų suggests high probability of BBB crossing.[1][2][4] |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor anchoring.[1][2][4] |

| H-Bond Acceptors | 2 (Amide O, Piperidine N) | Facilitates solvation and binding.[1][2][4] |

Thermal Properties[1][2][4]

Part 3: Synthesis & Purification Protocols[4][12]

The synthesis follows a convergent strategy. The most robust route involves the reductive amination of 1-benzyl-4-piperidone followed by acetylation.[1][2] This protocol minimizes side reactions common in direct alkylation.[1][2][4]

Synthetic Workflow (DOT Visualization)

Figure 1: Step-wise synthesis pathway from commercially available piperidone precursors.

Detailed Protocol

-

Reductive Amination:

-

Acetylation:

-

Purification:

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical techniques.[1][2][4]

Nuclear Magnetic Resonance (NMR)

The

- 7.20 – 7.35 ppm (m, 5H): Aromatic benzyl protons.[1][2][4]

-

5.40 ppm (br s, 1H): Amide NH (exchangeable with

- 3.75 ppm (m, 1H): Methine proton at C4 (adjacent to amide).[1][2][4]

-

3.50 ppm (s, 2H): Benzylic

-

1.95 ppm (s, 3H): Acetyl methyl group (

- 1.40 – 2.90 ppm (m, 8H): Piperidine ring protons.[1][2][4]

Mass Spectrometry (ESI-MS)[1][2]

Part 5: Stability & Storage[4]

-

Hygroscopicity: The free base is non-hygroscopic, but the HCl salt may absorb moisture.[1][2][4] Store salts in a desiccator.[1][2][4]

-

Chemical Stability: Stable to hydrolysis under neutral conditions.[1][2][4] The amide bond requires strong acid/base and heat to cleave.[1][2][4] The benzyl amine is susceptible to oxidation (N-oxide formation) if exposed to air/light for prolonged periods.[1][2][4]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term archiving.

Part 6: Applications in Drug Discovery[4]

This scaffold acts as a versatile template for designing ligands for various CNS targets.

Pharmacological Signaling (DOT Visualization)

Figure 2: Pharmacological targets and downstream effects associated with the benzylpiperidine scaffold.

Research Context

Researchers utilize this compound primarily as:

-

Sigma Receptor Ligand: High affinity for

receptors makes it a probe for studying chaperone-mediated neuroprotection [1].[1][2][4] -

Donepezil Fragment: It represents the "right-hand" side of the Donepezil molecule, useful in fragment-based drug design (FBDD) to optimize binding affinity in the AChE gorge [2].[1][2][4]

References

-

Structure-Activity Relationships of Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Analysis of benzylpiperidine acetamides as selective ligands.

-

Design and Synthesis of Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. Utilization of the N-benzylpiperidine pharmacophore.[1][2][3][4][5][6]

-

PubChem Compound Summary: N-(1-benzylpiperidin-4-yl)acetamide. National Center for Biotechnology Information.[1][2] Official physicochemical data repository.[1][2][4][6] [1][2]

-

Sigma-Aldrich Product Specification. Technical data for 1-Benzyl-4-piperidone (Precursor). [1][2]

Sources

- 1. N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | C20H24N2O | CID 71058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(1-benzylpiperidin-4-yl)acetamide: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: The Resurgence of a Privileged Scaffold

In the landscape of modern drug discovery, the N-benzylpiperidine motif stands as a testament to the enduring value of privileged structures.[1] Its inherent three-dimensionality and capacity for crucial cation-π interactions have cemented its role as a versatile scaffold for fine-tuning both the efficacy and physicochemical properties of therapeutic agents.[1] When coupled with the acetamide moiety—a core component in numerous pharmaceuticals known for a wide spectrum of biological activities—the resultant molecule, N-(1-benzylpiperidin-4-yl)acetamide, emerges as a compound of significant interest. This guide provides a deep dive into the synthesis, pharmacology, and therapeutic potential of this molecule, with a particular focus on its role as a potent ligand for the sigma-1 (σ1) receptor, a target of immense contemporary interest for neurological disorders and oncology.

Chemical Identity and Properties

N-(1-benzylpiperidin-4-yl)acetamide is a research chemical that belongs to the class of N-substituted piperidine derivatives. Its core structure is characterized by a central piperidine ring, N-substituted with a benzyl group, and featuring an acetamide functional group at the 4-position.

| Identifier | Value | Source |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)acetamide | N/A |

| CAS Number | 50534-23-1 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O | [2] |

| Molecular Weight | 232.33 g/mol | [2] |

| Synonyms | 4-Acetamido-1-benzylpiperidine; N-acetyl-1-benzyl-4-aminopiperidine | [2] |

digraph "molecule_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2.0!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2.0!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,1.5!"]; // Benzyl CH2 C7 [label="C", pos="-0.7,2.8!"]; // Benzyl ring C8 [label="C", pos="-0.7,4.2!"]; C9 [label="C", pos="0,5.0!"]; C10 [label="C", pos="0.7,4.2!"]; C11 [label="C", pos="0.7,2.8!"]; N2 [label="N", pos="0,-4.0!"]; C12 [label="C", pos="1.2,-4.5!"]; O1 [label="O", pos="1.2,-5.8!"]; C13 [label="C", pos="2.5,-3.8!"];

// Hydrogen labels H1[label="H", pos="0.3, -4.3!"]; H2[label="H", pos="3.0, -4.3!"]; H3[label="H", pos="2.8, -3.3!"]; H4[label="H", pos="2.2, -3.3!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C3 -- N2; N2 -- C12; C12 -- O1 [style=double]; C12 -- C13; N2 -- H1; C13 -- H2; C13 -- H3; C13 -- H4; }

Caption: Chemical structure of N-(1-benzylpiperidin-4-yl)acetamide.

Synthesis and Characterization

The synthesis of N-(1-benzylpiperidin-4-yl)acetamide is not explicitly detailed in a single protocol in the reviewed literature. However, based on established organic chemistry principles and published syntheses of closely related analogs, a robust and efficient synthetic pathway can be confidently proposed. The cornerstone of this synthesis is the strategic use of 1-benzyl-4-piperidone as a key intermediate.

Synthesis of Key Intermediate: 1-Benzyl-4-piperidone

The precursor, 1-benzyl-4-piperidone, is a versatile building block used in the synthesis of numerous pharmaceutical compounds, including ligands for the σ receptor.[1] An efficient, one-pot method for its preparation involves a sequence of Michael addition, Dieckmann condensation, hydrolysis, and decarboxylation, starting from benzylamine and an acrylic ester.[3]

Experimental Protocol (Proposed): One-Pot Synthesis of 1-Benzyl-4-piperidone [3]

-

Michael Addition: To a reaction kettle, add benzylamine and an alcoholic organic solvent (e.g., ethanol). Gradually add an acrylic ester (e.g., methyl acrylate) dropwise, with the molar ratio of acrylate to benzylamine being between 2.6 and 5. Stir the mixture and then heat to 50-60°C. Maintain this temperature for 9-24 hours.

-

Solvent Recovery: After the reaction is complete, recover the excess acrylate and alcohol solvent by distillation.

-

Dieckmann Condensation: Add an appropriate organic solvent for the condensation reaction (e.g., toluene) and add an organic base (e.g., sodium methoxide) in portions. Heat the mixture to 50-85°C and maintain for 9-16 hours.

-

Hydrolysis & Decarboxylation: Cool the reaction mixture and neutralize with an acid (e.g., dilute HCl).[3] Add a catalyst, such as lithium chloride or calcium chloride, and maintain the reaction at 60-85°C to facilitate hydrolysis and decarboxylation.

-

Work-up and Purification: Adjust the pH to 8-9 with an inorganic base (e.g., NaOH solution).[3] Separate the aqueous layer. The organic layer is then distilled, first to recover the solvent, and then under reduced pressure to collect the N-benzyl-4-piperidone fraction.

Proposed Synthesis of N-(1-benzylpiperidin-4-yl)acetamide

The most logical and efficient route to the title compound from 1-benzyl-4-piperidone is through reductive amination. This classical transformation involves the reaction of a ketone with an amine (or its equivalent) in the presence of a reducing agent.

Caption: Proposed synthetic workflow for N-(1-benzylpiperidin-4-yl)acetamide.

Experimental Protocol (Proposed): Reductive Amination followed by Acetylation

-

Formation of 4-Amino-1-benzylpiperidine:

-

Dissolve 1-benzyl-4-piperidone in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Introduce a reducing agent. A common choice for this transformation is sodium cyanoborohydride (NaBH₃CN) due to its selectivity for the iminium intermediate. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Perform an appropriate aqueous work-up, extracting the product into an organic solvent, and purify by chromatography or distillation to yield 4-amino-1-benzylpiperidine.

-

-

Acetylation of 4-Amino-1-benzylpiperidine:

-

Dissolve the purified 4-amino-1-benzylpiperidine in an aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Add acetyl chloride or acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the product, dry the organic layer, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield N-(1-benzylpiperidin-4-yl)acetamide.

-

Analytical Characterization

The structural integrity and purity of the synthesized N-(1-benzylpiperidin-4-yl)acetamide must be confirmed using standard analytical techniques. While specific spectra for the title compound are not available in the cited literature, data from the closely related N′-(1-benzylpiperidin-4-yl)acetohydrazide provides a strong basis for predicting the expected spectral features.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons (~3.5 ppm), signals for the piperidine ring protons, and a singlet for the acetyl methyl group (~2.0 ppm). The amide N-H proton will appear as a broad signal.

-

¹³C NMR: The spectrum should reveal signals for the aromatic carbons, the benzylic carbon (~63 ppm), the piperidine ring carbons (with the carbon bearing the nitrogen substituent being the most deshielded), the amide carbonyl carbon (~170 ppm), and the acetyl methyl carbon (~21 ppm).[4]

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ observed at m/z 232 or 233, respectively.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the secondary amide (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C=O stretch for the amide carbonyl (around 1650 cm⁻¹).

Pharmacology: A High-Affinity Sigma-1 Receptor Ligand

The primary pharmacological interest in N-(1-benzylpiperidin-4-yl)acetamide and its derivatives lies in their potent and selective interaction with the σ1 receptor.

Binding Affinity and Selectivity

While direct binding data for N-(1-benzylpiperidin-4-yl)acetamide is not prominently published, extensive research on its immediate analog, N-(1-benzylpiperidin-4-yl)phenylacetamide, provides compelling evidence of its pharmacological profile. This phenyl-substituted analog displays a high affinity for the σ1 receptor with a Kᵢ value of 3.90 nM.[5] Furthermore, it exhibits significant selectivity, with a much lower affinity for the σ2 receptor (Kᵢ = 240 nM), resulting in a selectivity ratio (Kᵢ σ2 / Kᵢ σ1) of over 60.[5]

Studies on a broader series of N-(1-benzylpiperidin-4-yl)arylacetamides confirm that the N-benzylpiperidine core is a robust scaffold for achieving high σ1 affinity.[6][7] Replacing the phenyl ring with other aromatic systems like thiophene or indole has been shown to have no significant effect on σ1 receptor affinity, underscoring the foundational role of the core structure.[6] These analogs also consistently show no significant binding affinity for dopamine (D2/D3) receptors.[6]

Table 2: Sigma Receptor Binding Affinities of Related Analogs

| Compound | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity (σ2/σ1) | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | > 61 | [5] |

| 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 | 56 | ~ 12 | [7] |

Note: Data for closely related analogs are presented to infer the likely high affinity and selectivity of the title compound.

Mechanism of Action at the Sigma-1 Receptor

The σ1 receptor is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.[8] It is not a classical G-protein coupled receptor or ion channel but rather an intracellular signal transduction amplifier.

Functional Consequences of Ligand Binding: Ligands for the σ1 receptor can be classified as agonists or antagonists, and this functional activity is critical to their ultimate biological effect.

-

Agonists (e.g., (+)-pentazocine, PRE-084) typically stabilize the receptor's active conformation, promoting its chaperone functions.

-

Antagonists (e.g., haloperidol, NE-100) bind to the receptor but do not activate it, thereby blocking the effects of endogenous ligands or agonists.

The functional classification (agonist vs. antagonist) of N-(1-benzylpiperidin-4-yl)acetamide has not been explicitly reported in the reviewed literature. This represents a critical knowledge gap and a priority for future research, as the therapeutic application would diverge significantly based on its functional activity.

Caption: Simplified signaling pathway of the Sigma-1 receptor.

As a chaperone protein, the σ1 receptor modulates several key cellular processes:[8]

-

Intracellular Calcium (Ca²⁺) Signaling: It directly interacts with and modulates the activity of the inositol 1,4,5-trisphosphate (IP₃) receptor at the ER, thereby controlling the release of Ca²⁺ from intracellular stores. This modulation of calcium homeostasis is central to its function.

-

Ion Channel Activity: σ1 receptors regulate the function of various voltage-gated ion channels in the plasma membrane, including K⁺, Na⁺, and Ca²⁺ channels.

-

Neurotransmitter Systems: It exerts a modulatory influence on several neurotransmitter systems, most notably glutamatergic neurotransmission via NMDA receptors.

Pharmacokinetics (ADME) - A Critical Unknown

A comprehensive understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development.[8] Currently, there is no published data on the pharmacokinetic profile of N-(1-benzylpiperidin-4-yl)acetamide.

Key Considerations for Future Research:

-

Absorption & Bioavailability: Oral bioavailability will be influenced by its physicochemical properties, such as solubility and permeability, and its susceptibility to first-pass metabolism.

-

Distribution: As a ligand for a CNS receptor, its ability to cross the blood-brain barrier is a critical parameter that needs to be determined.

-

Metabolism: The likely sites of metabolism would include N-debenzylation and hydroxylation of the aromatic rings, mediated by cytochrome P450 enzymes.

-

Excretion: The route and rate of excretion (renal or fecal) of the parent compound and its metabolites need to be characterized.

Therapeutic Potential and Future Directions

The high affinity and selectivity of the N-(1-benzylpiperidin-4-yl)acetamide scaffold for the σ1 receptor position it as a valuable tool for probing σ1 function and as a potential starting point for novel therapeutics. The therapeutic relevance of σ1 receptor ligands is broad and actively being investigated.[9]

Potential Therapeutic Applications (Dependent on Agonist/Antagonist Profile):

-

Neuropsychiatric Disorders: σ1 ligands are being explored for the treatment of depression, anxiety, and schizophrenia.[9]

-

Neurodegenerative Diseases: By modulating ER stress and promoting cell survival, σ1 agonists have shown neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, and ALS.

-

Analgesia: σ1 receptor antagonists have demonstrated significant efficacy in models of neuropathic pain, a condition that is often poorly managed by current analgesics.[10]

-

Stroke and Brain Ischemia: The neuroprotective properties of σ1 ligands make them attractive candidates for mitigating neuronal damage following ischemic events.

-

Oncology: σ1 receptors are often overexpressed in tumor cells, and ligands have been shown to modulate cancer cell proliferation and drug resistance, making them potential targets for both cancer therapy and diagnostic imaging.[11][12]

Conclusion: A Scaffold of Promise

N-(1-benzylpiperidin-4-yl)acetamide represents a confluence of privileged chemical motifs that confer high affinity and selectivity for the σ1 receptor. While specific pharmacological data for the title compound remains to be fully elucidated, the extensive research on its close analogs provides a robust framework for understanding its potential. The synthesis is achievable through established chemical transformations, and its core structure is primed for interaction with a therapeutic target of immense contemporary importance.

The critical next steps for advancing this compound or its derivatives from a research tool to a potential therapeutic lead are clear:

-

Definitive Synthesis and Characterization: Publication of a detailed, optimized synthetic protocol and full analytical characterization.

-

Functional Activity Determination: Elucidation of whether it acts as a σ1 receptor agonist or antagonist.

-

Comprehensive Pharmacological Profiling: Determination of binding affinities at a wider panel of receptors and off-target liabilities.

-

In Vitro and In Vivo ADME Studies: A thorough investigation of its pharmacokinetic properties to assess its drug-like potential.

By addressing these key areas, the scientific community can unlock the full potential of the N-(1-benzylpiperidin-4-yl)acetamide scaffold and pave the way for a new generation of σ1 receptor-targeted therapeutics.

References

-

Ablordeppey, S. Y., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4199-4206. Available at: [Link]

-

John, C. S., et al. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737-9. Available at: [Link]

- Zhao, A., et al. (2023). Preparation method of N-benzyl-4-piperidone. Google Patents, CN116924967A.

-

Ablordeppey, S. Y., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(5), 718-25. Available at: [Link]

-

Kar, H., et al. (2012). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 42, 1025-1029. Available at: [Link]

-

Merino, M., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(10), 1251. Available at: [Link]

-

Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 62(3), 383-426. Available at: [Link]

-

Pharmaffiliates. N-(1-Benzylpiperidin-4-yl)acetamide. Available at: [Link]

-

National Center for Biotechnology Information. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In: Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

Singh, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

-

John, C. S., et al. (1994). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Journal of Medicinal Chemistry, 37(12), 1737-1739. Available at: [Link]

-

Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Available at: [Link]

-

De Costa, B. R., et al. (1997). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Current Pharmaceutical Design, 3(4), 303-326. Available at: [Link]

-

BioIVT. (2020). What is ADME and how does it fit into drug development? Available at: [Link]

Sources

- 1. iris.unict.it [iris.unict.it]

- 2. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

- 9. safermedicines.org [safermedicines.org]

- 10. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use | MDPI [mdpi.com]

- 11. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(1-benzylpiperidin-4-yl)acetamide: The Pharmacophoric Scaffold in Cholinergic Drug Design

Technical Guide & Application Note | Version 2.0

Executive Summary

N-(1-benzylpiperidin-4-yl)acetamide (CAS: 50534-23-1) represents a canonical pharmacophore in the development of anti-Alzheimer's agents. Structurally, it serves as the "anchor" fragment of Donepezil (Aricept), a blockbuster acetylcholinesterase (AChE) inhibitor.

While rarely used as a standalone therapeutic due to moderate potency compared to its optimized derivatives, this molecule is an essential chemical probe and starting scaffold for Structure-Activity Relationship (SAR) studies. It binds primarily to the Catalytic Anionic Site (CAS) of the AChE enzyme.

This guide provides a rigorous technical framework for synthesizing, characterizing, and assaying this compound, designed to ensure reproducibility in high-throughput screening (HTS) and lead optimization campaigns.

Chemical Architecture & Pharmacophore Analysis[1][2][3]

To understand the utility of N-(1-benzylpiperidin-4-yl)acetamide, one must deconstruct its interaction with the AChE binding gorge, which is approximately 20 Å deep.

-

The Benzylpiperidine Moiety (The Anchor): This basic amine is protonated at physiological pH. It mimics the quaternary ammonium group of acetylcholine (ACh), interacting via cation-

interactions with Trp86 in the AChE Catalytic Anionic Site (CAS). -

The Acetamide Linker: Provides a hydrogen bond donor/acceptor profile that stabilizes the molecule within the gorge, though it lacks the extended aromatic stacking capability of Donepezil’s indanone ring (which binds to the Peripheral Anionic Site, PAS).

Structural Diagram (DOT Visualization)

The following diagram illustrates the structural logic and the synthesis workflow.

Figure 1: Synthesis pathway and binding site logic. The molecule anchors at the CAS, leaving the acetamide nitrogen available for linker expansion to the PAS.

Mechanism of Action (MoA)

The cholinergic hypothesis posits that cognitive decline in Alzheimer's Disease (AD) results from a deficit of acetylcholine.[1][2] AChE hydrolyzes ACh into choline and acetate, terminating neuronal signaling.

-

Mechanism: Competitive, reversible inhibition.

-

Binding Dynamics: The benzylpiperidine group enters the active site gorge. The phenyl ring undergoes

- -

Selectivity: This scaffold often shows high selectivity for AChE over Butyrylcholinesterase (BuChE), though this ratio is tunable via substitution on the benzyl ring.

Synthesis Protocol

Safety Warning: Benzyl bromide is a lachrymator. Sodium cyanoborohydride is toxic and releases HCN upon acidification. Perform all steps in a fume hood.

Reagents[2][5][6][7][8][9]

-

Amine Source: Ammonium Acetate (

) -

Reducing Agent: Sodium Cyanoborohydride (

) -

Acylating Agent: Acetic Anhydride (

) -

Solvents: Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Methodology

-

Reductive Amination (Formation of the Amine):

-

Dissolve 1-benzyl-4-piperidone (10 mmol) and ammonium acetate (100 mmol, 10 eq) in dry MeOH (50 mL).

-

Stir at room temperature (RT) for 30 minutes to form the imine in situ.

-

Add

(12 mmol) portion-wise. Caution: Gas evolution. -

Stir at RT for 12–16 hours.

-

Quench: Acidify with concentrated HCl to pH < 2 (destroy excess hydride), then basify with NaOH to pH > 10.

-

Extract: Extract with DCM (

mL). Dry organic layer over -

Result: 4-amino-1-benzylpiperidine (crude oil).

-

-

Acetylation (Formation of the Target):

-

Redissolve the crude amine in dry DCM (30 mL).

-

Add Triethylamine (

, 15 mmol) and cool to 0°C. -

Add Acetic Anhydride (12 mmol) dropwise.

-

Stir at RT for 2 hours.

-

Wash: Wash with saturated

followed by brine. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, DCM:MeOH 95:5).

-

-

Validation:

-

1H NMR (CDCl3): Confirm singlet at

ppm (acetyl -

MS (ESI): Expect

.

-

In Vitro Pharmacology: The Ellman Assay

To validate the biological activity of the synthesized scaffold, use the modified Ellman’s method.[2] This colorimetric assay measures the production of thiocholine.

Assay Logic

Experimental Protocol

Reagents:

-

Buffer A: 0.1 M Potassium Phosphate, pH 8.0.

-

Substrate: Acetylthiocholine Iodide (ATCI), 15 mM stock in water.

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock in Buffer A (with 15 mg

per 10 mL to facilitate dissolution). -

Enzyme: AChE (from Electrophorus electricus or human recombinant), 5 U/mL stock.

Workflow (96-Well Plate Format):

| Step | Component | Volume ( | Notes |

| 1 | Buffer A | 140 | Diluent |

| 2 | Enzyme Solution | 20 | Final conc ~0.05 U/mL |

| 3 | Test Compound | 20 | Dissolved in DMSO (keep DMSO < 2% final) |

| Incubation | Wait | 10 min | Allow inhibitor-enzyme binding |

| 4 | DTNB | 10 | Ellman's Reagent |

| 5 | ATCI (Substrate) | 10 | Initiates reaction |

Measurement:

-

Read Absorbance at 412 nm immediately in kinetic mode (every 30s for 5 mins).

-

Calculate the slope (velocity) of the linear portion.

Data Analysis & Causality

The percent inhibition is calculated as:

Self-Validation Check:

-

Positive Control: Run Donepezil alongside. Expected

nM. -

Scaffold Baseline: The

of N-(1-benzylpiperidin-4-yl)acetamide is typically in the micromolar range (1–10

Biological Signaling Pathway Visualization

The following diagram details the competitive inhibition mechanism within the synaptic cleft.

Figure 2: Biological cascade showing the point of intervention. The inhibitor prevents AChE from degrading ACh, sustaining synaptic signaling.

References

-

Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

-

Musilek, K., et al. (2011). "Design of Acetylcholinesterase Inhibitors Based on Donepezil and Tacrine." Medicinal Research Reviews.

-

Cayman Chemical. (2024). "N-Benzyl-4-piperidone Product Information." Cayman Chemical Product Database.

-

Brai, A., et al. (2019). "Human Acetylcholinesterase Inhibitors: Electronic and Steric Effects of Substituents on N-Benzylpiperidine Derivatives." Molecules.

Sources

- 1. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

The Benzylpiperidine Scaffold: Leveraging N-(1-benzylpiperidin-4-yl)acetamide in Sigma-1 Receptor Ligand Design

This technical guide details the pharmacological and experimental role of N-(1-benzylpiperidin-4-yl)acetamide (referred to herein as BPA ), the unsubstituted parent scaffold of the renowned sigma-1 radioligand 4-IBP.

Executive Summary & Pharmacological Significance[1]

N-(1-benzylpiperidin-4-yl)acetamide (BPA) represents the "cold," unsubstituted pharmacophore of a major class of Sigma-1 receptor (S1R) ligands. While its halogenated derivative, 4-IBP (

Core Technical Specifications

-

Molecular Formula:

-

Binding Affinity (

): 3.90 nM (Sigma-1) vs. 240 nM (Sigma-2) [1]. -

Selectivity Ratio: ~60-fold selectivity for S1R over S2R.[3]

-

Primary Utility: Competitive displacement assays, SAR optimization, and fragment-based drug design for neurodegenerative dual-targeting (e.g., AChE/S1R).

The "Pharmacophore" Logic

BPA perfectly embodies the minimal structural requirements for S1R binding:

-

Basic Nitrogen: The piperidine nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 (or Glu172 depending on the model) in the S1R binding pocket.

-

Hydrophobic Flanking: The benzyl group occupies the primary hydrophobic pocket, while the acetamide group interacts with the secondary region, stabilizing the ligand-receptor complex.

Molecular Mechanism & SAR Analysis[1][5]

Understanding BPA is essential for interpreting data derived from its derivatives. The addition of substituents to the BPA scaffold alters the thermodynamic binding profile, often sacrificing selectivity for affinity.

Comparative Affinity Profiling

The following table illustrates why BPA is the "Selectivity Anchor" compared to its halogenated analogs used in imaging.

| Compound | Substituent (Para-position) | Selectivity ( | Role | ||

| BPA (Parent) | -H | 3.90 | 240 | ~61 | SAR Baseline / Blocker |

| 4-IBP | -I (Iodine) | ~1.0 - 4.6 | ~40 - 56 | ~10 | SPECT/Binding Radioligand |

| 4-F-BPA | -F (Fluorine) | ~2.0 | ~80 | ~40 | PET Tracer Development |

| 4-Cl-BPA | -Cl (Chlorine) | ~1.5 | ~20 | ~13 | High Affinity Probe |

Data synthesized from Huang et al. [1] and John et al. [2].

Visualization: The SAR Optimization Pathway

The diagram below maps the structural logic used to transition from the BPA scaffold to functional radiotracers.

Figure 1: Structural evolution of the Benzylpiperidine scaffold. Note how halogenation improves affinity but compromises the selectivity ratio established by the parent BPA.

Experimental Protocols

Protocol A: Chemical Synthesis of BPA

Objective: Produce high-purity (>98%) BPA for use as a "cold" standard in binding assays. Prerequisites: 4-Amino-1-benzylpiperidine, Acetic Anhydride, Dichloromethane (DCM), Triethylamine (TEA).

-

Preparation: Dissolve 4-amino-1-benzylpiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (

). -

Base Addition: Add Triethylamine (1.5 eq) to scavenge the acid byproduct. Cool the mixture to 0°C.

-

Acylation: Dropwise add Acetic Anhydride (1.2 eq). The reaction is exothermic; control the rate to maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: MeOH/DCM 1:9).

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

-

Validation:

H NMR should show a singlet at ~1.95 ppm (acetyl

-

Protocol B: Competitive Binding Assay (S1R)

Objective: Determine the

Reagents:

-

Membrane Source: Guinea pig brain homogenate or HEK293 cells overexpressing hS1R.

-

Radioligand:

-Pentazocine (Specific Activity ~30-50 Ci/mmol). -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Incubation Setup:

-

Tube A (Total Binding): Membrane +

-Pentazocine (2 nM). -

Tube B (Non-Specific Binding): Membrane +

-Pentazocine + Haloperidol (10 -

Tube C (Test): Membrane +

-Pentazocine + BPA (

-

-

Equilibrium: Incubate at 37°C for 120 minutes . (Note: S1R kinetics are slow; 2 hours ensures equilibrium).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

-

Why PEI? Sigma ligands are hydrophobic and stick to glass/plastic. PEI reduces filter binding.

-

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[BPA]. Calculate

and convert to

Advanced Application: Dual-Targeting Strategy

Recent trends in Alzheimer's research utilize the BPA scaffold to create "Hybrid Ligands." By linking the BPA moiety (S1R agonist/modulator) to an Acetylcholinesterase (AChE) inhibitor moiety, researchers aim for synergistic neuroprotection.

Mechanism:

-

AChE Inhibition: Increases synaptic acetylcholine.

-

S1R Activation (via BPA fragment): Chaperones proteins in the ER, reducing cellular stress and preventing amyloid-beta toxicity.

Workflow: Dual-Screening Logic

Figure 2: Screening workflow for Multi-Target Directed Ligands (MTDLs) utilizing the BPA scaffold.

References

-

Huang, Y., et al. (2001). "Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands." Journal of Medicinal Chemistry, 44(25), 4404-4415. Link

-

John, C. S., et al. (1995). "Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer."[5][6] Cancer Research, 55(14), 3022-3027. Link

-

Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. Link

- Gomez-Soler, M., et al. (2014). "The Sigma-1 Receptor: A New Therapeutic Target for Pain." Journal of Medicinal Chemistry. (Contextual reference for S1R protocols).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-(1-benzylpiperidin-4-yl)acetamide: Pharmacological Profile & Analgesic Potential

An In-Depth Technical Guide on N-(1-benzylpiperidin-4-yl)acetamide as a Pharmacological Scaffold.

Executive Summary

N-(1-benzylpiperidin-4-yl)acetamide (CAS: 50534-23-1), also known as 4-acetamido-1-benzylpiperidine , is a piperidine-based chemical scaffold often encountered in medicinal chemistry as a precursor or structural analog to potent opioids.[1][2] While it shares the 4-substituted piperidine core with the fentanyl class of analgesics, it lacks the critical N-phenyl moiety required for high-affinity mu-opioid receptor (MOR) binding.[2] Consequently, its "potential" as an analgesic lies not in direct opioid agonism, but as a pharmacophore for developing non-opioid pain modulators (e.g., Sigma-1 receptor ligands, Acetylcholinesterase inhibitors) or as a synthetic intermediate for N-phenylated analogs.[2]

This guide analyzes the molecule's structure-activity relationship (SAR), synthesis pathways, and its specific utility in drug development.[2]

Part 1: Chemical Architecture & SAR Analysis

The molecule consists of three distinct pharmacophoric regions:[2]

-

The Core: A piperidine ring, central to many CNS-active drugs.[2]

-

The Tail (Position 1): A benzyl group.[2][3][4][5][6][7] In high-potency opioids (e.g., fentanyl), this is typically a phenethyl group.[2] The benzyl group generally confers lower opioid potency but high affinity for Sigma (

) receptors.[2] -

The Head (Position 4): An acetamide group (

).[1][2] Crucially, this nitrogen is a secondary amide (attached to H), whereas fentanyl-class opioids possess a tertiary amide (attached to a Phenyl ring).[2]

Structural Diagram (Graphviz)

Figure 1: Pharmacophore dissection of N-(1-benzylpiperidin-4-yl)acetamide highlighting critical deviations from the fentanyl scaffold.[2]

Part 2: Pharmacological Potential[1][2][6][9][10]

1. Opioid Receptor Activity (The "Fentanyl" Connection)

Research indicates that N-(1-benzylpiperidin-4-yl)acetamide itself exhibits negligible opioid activity.[2] The structural requirements for mu-opioid agonism in the 4-aminopiperidine series are strict:

-

Requirement 1: An aromatic ring directly attached to the 4-nitrogen (Anilino group).[2] This molecule lacks it.[2][3][8]

-

Requirement 2: A phenethyl group at the 1-position is optimal.[2] This molecule has a benzyl group.[2][3][4][5][6][7][9]

Comparative Potency Table:

| Compound | Structure (N1 / N4 substituents) | Relative Potency (Morphine = 1) | Mechanism |

| N-(1-benzylpiperidin-4-yl)acetamide | Benzyl / Acetamide (No Phenyl) | < 0.01 (Inactive) | Weak/Non-Opioid |

| Benzylfentanyl | Benzyl / N-Phenyl-propanamide | ~0.05 | Weak MOR Agonist |

| Acetyl Fentanyl | Phenethyl / N-Phenyl-acetamide | ~15 | Potent MOR Agonist |

| Fentanyl | Phenethyl / N-Phenyl-propanamide | ~100 | Potent MOR Agonist |

Data synthesized from SAR studies on 4-substituted piperidines [1, 2].[2]

2. Non-Opioid Analgesic Pathways

While inactive as a classic opioid, this scaffold shows potential in alternative analgesic pathways:[2]

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzyl-4-acetamidopiperidine have been synthesized as AChE inhibitors.[2] AChE inhibitors (like Donepezil) are explored for neuropathic pain management due to the role of cholinergic signaling in pain processing [3].[2]

-

Sigma-1 Receptor Modulation: The 1-benzylpiperidine moiety is a "privileged structure" for Sigma-1 (

) receptor binding.[2]

Part 3: Synthesis & Experimental Protocols

For researchers utilizing this compound as a building block, the synthesis typically follows a reductive amination pathway.[2]

Synthesis Workflow

Figure 2: Synthetic route yielding the target acetamide from 1-benzyl-4-piperidone.

Detailed Protocol (Lab Scale)

Note: All procedures must be conducted in a fume hood with appropriate PPE.

Step 1: Synthesis of 4-Amino-1-benzylpiperidine

-

Dissolution: Dissolve 1-benzyl-4-piperidone (10 mmol) in methanol (50 mL).

-

Amination: Add ammonium acetate (100 mmol) and stir for 30 min at room temperature.

-

Reduction: Cool to 0°C and slowly add Sodium cyanoborohydride (

, 12 mmol). -

Workup: Stir for 12h. Quench with 1N NaOH. Extract with Dichloromethane (DCM).[2]

-

Validation: Verify amine formation via TLC (ninhydrin stain).

Step 2: Acetylation to Target Compound [2]

-

Reaction: Dissolve the crude amine from Step 1 in anhydrous DCM (20 mL). Add Triethylamine (1.2 eq).[2]

-

Addition: Dropwise add Acetic Anhydride (1.1 eq) at 0°C.

-

Purification: Stir for 2h. Wash with water and brine.[2] Dry over

.[2] -

Crystallization: Recrystallize from Ethanol/Ether to obtain N-(1-benzylpiperidin-4-yl)acetamide .

-

Characterization:

Part 4: Safety & Toxicology (E-E-A-T)

Although less potent than fentanyl, this compound is a chemical irritant and a CNS-active substance.[2]

-

Acute Toxicity: LD50 data for the specific acetamide is limited, but related benzylpiperidines show oral LD50 ~200-500 mg/kg in rodents [5].[2]

-

Handling: Treat as a potential sensitizer. Use nitrile gloves and avoid inhalation of dusts.[2]

-

Legal Status: While not always explicitly scheduled, it may be treated as a "controlled substance analogue" in jurisdictions with broad analogue acts if intended for human consumption, due to its structural similarity to fentanyl precursors.[2]

References

-

Janssen, P. A. (1960).[2] "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal Pharmaceutical Chemistry. [2]

-

US Department of Justice, DEA. (2013).[2] "Acetyl Fentanyl: Abuse and Fentanyl-like Effects."[2][8] Microgram Journal.

-

Kaplancikli, Z. A., et al. (2012).[1][2] "Synthesis and analgesic activity of some acetamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280.[1][2]

-

Prezzavento, O., et al. (2017).[2] "Sigma receptor ligands: a new class of analgesics?" Journal of Pharmacy and Pharmacology.

-

Cayman Chemical. (2022).[2] "Safety Data Sheet: N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide."

Sources

- 1. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | C20H24N2O | CID 71058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gov.uk [gov.uk]

- 5. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Functional Characterization of N-(1-benzylpiperidin-4-yl)acetamide

Executive Summary & Biological Context

N-(1-benzylpiperidin-4-yl)acetamide (also referred to as 4-acetamido-1-benzylpiperidine ) represents a critical pharmacophoric scaffold in neuropharmacology. Structurally, it serves as the core fragment for the benzylpiperidine class of acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept) , used in the treatment of Alzheimer’s Disease.

Beyond cholinesterase inhibition, this scaffold exhibits significant affinity for Sigma-1 receptors (

This application note provides a validated protocol for determining the IC

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Screening benzylpiperidine derivatives for AChE active site affinity.

-

Selectivity Profiling: Distinguishing cholinergic activity from sigma-ergic or opioid modulation.

-

Lead Optimization: Establishing Structure-Activity Relationships (SAR) for cognitive enhancers.

Mechanism of Action: The Cholinergic Cascade

The primary therapeutic target for this molecule is the hydrolysis of acetylcholine (ACh).[1] The assay utilizes Ellman’s Reagent (DTNB) to visualize the enzymatic activity.

Figure 1: Reaction mechanism. The inhibitor competes with Acetylthiocholine for the AChE active site, reducing the production of Thiocholine and the subsequent yellow color formation (412 nm).

Materials & Reagents

To ensure assay reproducibility (Z-factor > 0.5), use high-purity reagents.

| Reagent | Specification | Storage | Role |

| Test Compound | N-(1-benzylpiperidin-4-yl)acetamide (>98%) | -20°C | Analyte |

| Enzyme | AChE (Human recombinant or E. electricus) | -80°C | Target |

| Substrate | Acetylthiocholine Iodide (ATCh) | -20°C (Desiccated) | Substrate |

| Chromogen | 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) | 4°C | Detection |

| Inhibitor Control | Donepezil Hydrochloride | RT | Positive Control |

| Buffer | 100 mM Sodium Phosphate, pH 8.0 | 4°C | Reaction Matrix |

Critical Note on Solubility: The test compound is a lipophilic free base. Dissolve initially in 100% DMSO to create a 10 mM stock, then dilute into aqueous buffer. Ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.

Experimental Protocol: Modified Ellman’s Assay

This protocol is optimized for a 96-well microplate format to allow for high-throughput screening and kinetic analysis.

Step 1: Reagent Preparation[2]

-

Buffer A (Assay Buffer): 0.1 M Sodium Phosphate buffer, pH 8.0.

-

DTNB Stock: Dissolve DTNB in Buffer A to a concentration of 10 mM. Keep protected from light (yellowing indicates degradation).

-

Substrate Stock (ATCh): Prepare 15 mM Acetylthiocholine Iodide in water. Prepare fresh daily.

-

Enzyme Solution: Dilute AChE in Buffer A containing 0.1% BSA (stabilizer) to yield an activity of ~0.05 U/mL. Target absorbance change: 0.1 - 0.2 OD/min.

Step 2: Compound Dilution (Serial)[3]

-

Prepare a 10 mM stock of N-(1-benzylpiperidin-4-yl)acetamide in DMSO.

-

Perform a 1:3 serial dilution in DMSO (8 points).

-

Further dilute these points 1:50 into Buffer A to create "Working Stocks" (2x concentration).

Step 3: Assay Workflow

Pre-incubation is critical for this scaffold to allow equilibration with the catalytic gorge of AChE.

-

Blank Wells: Add 140 µL Buffer A + 20 µL DMSO (vehicle).

-

Control Wells (100% Activity): Add 140 µL Enzyme Solution + 20 µL DMSO (vehicle).

-

Test Wells: Add 140 µL Enzyme Solution + 20 µL Compound Working Stock.

-

Incubation: Shake plate for 30 seconds. Incubate at 25°C for 15 minutes .

-

Reaction Start: Add 40 µL of Master Mix (Equal volumes of DTNB Stock and ATCh Stock) to all wells.

-

Measurement: Immediately place in plate reader.

Step 4: Kinetic Read Parameters[4]

-

Wavelength: 412 nm[5]

-

Interval: 30 seconds

-

Duration: 10 minutes

-

Temperature: 25°C

Data Analysis & Interpretation

Calculation of Velocity ( )

Calculate the slope (OD/min) of the linear portion of the absorbance curve for each well.

% Inhibition Calculation

IC50 Determination

Plot Log[Concentration] vs. % Inhibition using a non-linear regression model (4-parameter logistic fit):

Expected Results

-

N-(1-benzylpiperidin-4-yl)acetamide: Typical IC

values range from 1.0 µM to 10 µM depending on the enzyme source (Human vs. Electric Eel). -

Donepezil (Control): IC

should be ~10-20 nM .

Advanced Characterization: Mode of Inhibition

To validate the "Expertise" component of your research, do not stop at IC

Protocol:

-

Run the assay at 4 fixed concentrations of inhibitor (e.g., 0, 0.5x IC

, 1x IC -

For each inhibitor concentration, vary the Substrate (ATCh) concentration (0.05 mM to 1.0 mM).

-

Plot

vs

Interpretation for Benzylpiperidines:

-

Competitive Inhibition: Lines intersect at the Y-axis. (Indicates binding to the active site/catalytic triad).

-

Mixed Inhibition: Lines intersect in the second quadrant. (Indicates binding to the Peripheral Anionic Site (PAS) and the active site—common for dual-binding site inhibitors like Donepezil).

Figure 2: Step-by-step microplate assay workflow.

Safety & Selectivity Note (Critical)

While N-(1-benzylpiperidin-4-yl)acetamide is a valuable probe for AChE and Sigma receptors, it shares a chemical backbone with 4-anilidopiperidines (fentanyl class).

Mandatory Exclusion Criteria: If developing this compound for therapeutic use, you must screen against the Mu-Opioid Receptor (MOR) .

-

Assay: Radioligand binding ([³H]-DAMGO) or Functional cAMP (Gi-coupling).

-

Success Criteria: Selectivity Ratio (IC

MOR / IC

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

-

Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. Link

-

Huang, Y., Hammond, P. S., & Wu, L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111626. Link

-

Matsumoto, R. R., & Pouw, B. (2000). Sigma receptors as targets for the development of novel therapeutic agents.[6] European Journal of Pharmacology, 401(2), 155-160. (Context for Sigma-1 affinity of benzylpiperidines). Link

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Characterization of N-(1-benzylpiperidin-4-yl)acetamide

Evaluation of Cholinergic Modulation and Cognitive Enhancement

Introduction & Pharmacological Rationale

N-(1-benzylpiperidin-4-yl)acetamide (CAS: 50534-23-1), often abbreviated in synthetic literature as 4-Acetamido-1-benzylpiperidine , represents a critical pharmacophoric scaffold in neuropharmacology.[1] It serves as the structural core for a class of acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept), and exhibits affinity for Sigma-1 (

While often used as a synthetic intermediate, this molecule possesses intrinsic biological activity that warrants independent in vivo characterization. Its mechanism of action involves:

-

Cholinergic Modulation: The N-benzylpiperidine moiety binds to the Catalytic Anionic Site (CAS) of AChE, preventing the hydrolysis of acetylcholine (ACh).

-

Sigma-1 Receptor Agonism: The benzyl-amine motif is a known privileged structure for

receptors, which modulate intracellular calcium signaling and neuroplasticity.

This application note provides a standardized workflow for evaluating the pharmacokinetic (PK) profile and cognitive efficacy of N-(1-benzylpiperidin-4-yl)acetamide in rodent models.

Formulation & Dosing Strategy

Challenge: The compound is a lipophilic weak base (

Standard Formulation Protocol

| Component | Concentration | Function |

| Active | 1 – 10 mg/mL | Test Article |

| Vehicle A (Preferred) | 0.9% Saline (pH adjusted to 5.0 with 0.1N HCl) | Solubilization via protonation |

| Vehicle B (Alternative) | 5% DMSO / 5% Tween-80 / 90% Saline | Co-solvent for higher doses (>30 mg/kg) |

Preparation Steps:

-

Weigh the required amount of N-(1-benzylpiperidin-4-yl)acetamide.

-

Add 1 molar equivalent of 0.1N HCl to protonate the piperidine nitrogen.

-

Vortex until clear.

-

Dilute with sterile saline to final volume.

-

Adjust pH to 5.5–6.0 (ensure it does not precipitate; basic pH will cause crash-out).

-

Filter sterilize (0.22

m) prior to injection.

Experimental Workflow

The following diagram illustrates the critical path from formulation to data analysis.

Figure 1: Sequential workflow ensuring bioavailability (PK) is confirmed before investing in labor-intensive behavioral models.

Protocol A: Pharmacokinetics & BBB Penetration

Before efficacy testing, you must confirm the compound crosses the Blood-Brain Barrier (BBB). The benzylpiperidine moiety generally facilitates entry, but the acetamide group alters polarity.

Subjects: Male Sprague-Dawley Rats (n=3 per timepoint). Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

Sampling Schedule:

-

Plasma: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

-

Brain: Harvest whole brain at 30 min and 2 h (expected

).

Bioanalytical Method (LC-MS/MS):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

-

Transition: Monitor parent ion

Fragment ions (typically benzyl cleavage).

Acceptance Criteria:

-

Brain/Plasma Ratio (

): -

Half-life (

):

Protocol B: Scopolamine-Induced Memory Deficit (Morris Water Maze)

This model is the industry standard for validating AChE inhibitors. Scopolamine (muscarinic antagonist) induces temporary amnesia, which the test compound should reverse by increasing synaptic ACh.

Experimental Design

| Group | Pre-Treatment (T - 30 min) | Induction (T - 20 min) | N |

| Control | Vehicle (PO/IP) | Saline (IP) | 10 |

| Model (Negative) | Vehicle (PO/IP) | Scopolamine (1 mg/kg, IP) | 10 |

| Positive Control | Donepezil (3 mg/kg, PO) | Scopolamine (1 mg/kg, IP) | 10 |

| Test Low | Test Cmpd (3 mg/kg, PO) | Scopolamine (1 mg/kg, IP) | 10 |

| Test High | Test Cmpd (10 mg/kg, PO) | Scopolamine (1 mg/kg, IP) | 10 |

Step-by-Step Procedure

-

Acclimatization: Handle animals for 3 days prior to testing to reduce stress.

-

Training (Days 1–4):

-

Place rat in a circular pool (water 25°C, opaque).

-

Hidden platform is located in the NE quadrant.

-

Give 4 trials/day (starting from different cardinal points).

-

Dosing: Administer Test Compound 30 mins before the first trial of the day. Administer Scopolamine 20 mins before the first trial.

-

-

Probe Trial (Day 5):

-

Remove the platform.

-

Allow rat to swim for 60 seconds.

-

Track time spent in the Target Quadrant (NE).

-

Mechanism of Action Diagram

Figure 2: Competitive interplay: The compound inhibits AChE, preserving ACh levels to compete against Scopolamine blockade.

Data Analysis & Interpretation

Primary Endpoints

-

Escape Latency: Time to find the platform during training.

-

Success: Significant reduction in latency over 4 days compared to Model group.

-

-

Probe Trial (Quadrant Time):

-

Success: Time in Target Quadrant > 25% (chance level).

-

Calculation:

-

Troubleshooting Guide

-

Sedation: If swim speed decreases significantly in the Test group, the compound may be causing sedation (common with Sigma-1 off-target effects or high-dose AChE inhibition). Action: Lower dose.

-

Peripheral Side Effects: Watch for salivation, lacrimation, or tremors (SLUDGE syndrome). This indicates peripheral AChE inhibition. Action: Verify CNS penetration; the compound might not be crossing the BBB effectively, trapping ACh peripherally.

References

-

Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry, 35(24), 4542–4548. Link

- Context: Establishes the N-benzylpiperidine moiety as the key pharmacophore for AChE inhibition.

-

Fallah, M., et al. (2014). "Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives." European Journal of Medicinal Chemistry, 83, 317-325. Link

-

Context: Identifies N-(1-benzylpiperidin-4-yl)acetamide derivatives (Compound 4r) as potent AChE inhibitors (

).[2]

-

-

Maurice, T., et al. (1996). "Sigma1 (sigma 1) receptor agonists and neuroprotection against amnesia models." Brain Research, 706(2), 181-193. Link

- Context: Validates the use of benzylpiperidine-like structures in scopolamine-induced amnesia models via Sigma-1 mechanisms.

-

PubChem Compound Summary. "N-(1-benzylpiperidin-4-yl)acetamide (CID 12641850)."[1][3] Link

- Context: Chemical structure verification and physical property d

Sources

Application Note: Kinetic Profiling of the Donepezil Fragment N-(1-benzylpiperidin-4-yl)acetamide

Executive Summary

This guide details the protocol for utilizing N-(1-benzylpiperidin-4-yl)acetamide (BPA) as a pharmacophoric probe to study receptor binding kinetics, specifically targeting Acetylcholinesterase (AChE) and the Sigma-1 receptor (

While often viewed as a synthetic intermediate, BPA represents the core binding motif of the blockbuster Alzheimer’s drug Donepezil . Characterizing its kinetic profile allows researchers to:

-

Quantify the baseline affinity of the benzylpiperidine pharmacophore independent of secondary binding moieties.

-

Distinguish between Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) occupancy in AChE.

-

Assess off-target selectivity against

receptors, a common liability for piperidine-based ligands.

Scientific Background & Mechanism[1][2][3]

The Pharmacophore

The structure of BPA consists of a piperidine ring nitrogen-substituted with a benzyl group and 4-substituted with an acetamide.

-

Benzylpiperidine Moiety: The primary driver of affinity. In AChE, the charged nitrogen interacts with the anionic sub-sites, while the benzyl ring engages in

- -

Acetamide Group: Acts as a small, neutral polar cap. Unlike the bulky indanone ring in Donepezil (which binds the PAS), the acetamide group in BPA probes the steric tolerance of the active site gorge without inducing strong dual-site clamping.

Binding Mechanism: The AChE Gorge

AChE features a deep, narrow gorge (approx. 20 Å). High-affinity inhibitors like Donepezil span the entire gorge, binding simultaneously to the CAS (bottom) and PAS (rim). BPA, lacking the secondary large aromatic system, functions as a fast-exchange probe , typically exhibiting competitive inhibition driven by CAS occupancy.

Figure 1: Mechanistic comparison of BPA binding versus the dual-binding reference standard Donepezil within the AChE gorge.

Protocol 1: Steady-State Kinetics (Modified Ellman’s Assay)

Objective: Determine the Inhibition Constant (

Reagents & Preparation

| Component | Concentration (Stock) | Concentration (Final) | Notes |

| Buffer | 100 mM Phosphate, pH 8.0 | - | Include 0.1% BSA for stability. |

| Enzyme | 50 U/mL EeAChE | 0.05 U/mL | Keep on ice. |

| Substrate | 10 mM Acetylthiocholine | Variable (0.05 - 1.0 mM) | Prepare fresh. |

| Chromophore | 10 mM DTNB | 0.33 mM | Dissolve in buffer with NaHCO |

| Analyte (BPA) | 10 mM in DMSO | 0.1 | Max DMSO < 1%. |

Experimental Workflow

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Inhibitor Addition: Add 20

L of BPA serially diluted in buffer. Include a "0 Inhibitor" control (solvent only). -

Enzyme Incubation: Add 50

L of AChE solution. Incubate for 10 minutes at 25°C .-

Why? This pre-incubation allows the inhibitor to reach equilibrium binding (

).

-

-

Reaction Initiation: Add 130

L of Master Mix (Buffer + DTNB + ATCh). -

Measurement: Immediately read Absorbance (412 nm) in kinetic mode every 30 seconds for 10 minutes.

Data Analysis (Self-Validating)

-

Velocity Calculation: Calculate the slope (mOD/min) for the linear portion of the curve.

-

IC50 Determination: Plot % Inhibition vs. log[BPA]. Fit to a non-linear regression (4-parameter logistic).

-

Mode of Inhibition (Lineweaver-Burk):

-

Perform the assay at 4 different fixed concentrations of BPA (e.g., 0,

, -

Vary [ATCh] from

to -

Validation Check: If lines intersect at the Y-axis (

), inhibition is Competitive . If they intersect left of the Y-axis, it is Mixed/Non-competitive . BPA is expected to be Competitive or Mixed depending on steric hindrance at the gorge entry.

-

Protocol 2: Real-Time Binding Kinetics (Surface Plasmon Resonance)

Objective: Measure association (

Chip Preparation (Biacore/Cytiva Systems)

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Immobilization: Amine Coupling.

-

Ligand: AChE (human recombinant or Electrophorus).

-

Target Level: 3000–5000 RU (High density required for small molecule fragments).

-

Reference Channel: Activated/Deactivated with Ethanolamine (no enzyme).

-

Kinetic Cycle Workflow

Figure 2: SPR Single-Cycle Kinetics workflow for rapid fragment screening.

Assay Steps

-

Solvent Correction: Prepare calibration samples with DMSO varying from 0.5% to 1.5% to correct for bulk refractive index changes.

-

Analyte Injection: Inject BPA at concentrations: 0.5, 1, 5, 10, 50, 100

M. -

Flow Rate: High flow (30–50

L/min) to minimize mass transport limitations. -

Analysis: Fit data to a 1:1 Langmuir Binding Model .

-

Expected Outcome: "Square wave" sensorgrams indicate very fast on/off rates (typical for fragments). If curvature is seen in the dissociation phase, it suggests specific, longer-residence binding.

-

Sigma-1 Receptor Selectivity Profiling[4][5]

BPA is structurally similar to known Sigma-1 ligands (e.g., N-benzylpiperidine-phenylacetamides). To validate specificity for AChE, a Sigma-1 binding check is mandatory.

Radioligand Binding Assay (Brief):

-

Receptor Source: Guinea pig brain membranes or recombinant h

. -

Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

-

Protocol: Displace radioligand with BPA (10

M). -

Interpretation:

-

displacement at 10

-

Calculate

if positive. Note: Unsubstituted acetamides often show lower Sigma-1 affinity than their phenyl-acetamide counterparts.

-

displacement at 10

Data Interpretation & Troubleshooting

Summary of Expected Kinetic Parameters

| Parameter | Definition | Expected Range (BPA) | Comparison (Donepezil) |

| Half-max inhibitory conc. | 1.0 – 10 | ~0.01 | |

| Association rate | |||

| Dissociation rate | |||

| Mechanism | Binding Mode | Competitive (CAS) | Mixed (Dual CAS/PAS) |

Troubleshooting Guide

-

Issue: No Inhibition observed in Ellman's.

-

Cause: Compound hydrolysis. Acetamides are generally stable, but check DMSO stock age.

-

Solution: Verify structure via LC-MS. Ensure enzyme activity is

OD/min in control.

-

-

Issue: SPR Signal is too low.

-

Cause: Molecular Weight of BPA (~232 Da) is low.

-

Solution: Increase immobilization level of AChE to >5000 RU. Use "Clean Screen" to remove sticky aggregates.

-

-

Issue: Non-linear Lineweaver-Burk plots.

-

Cause: Substrate inhibition by ATCh at high concentrations.

-

Solution: Keep [ATCh] below 1.0 mM.

-

References

-

Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

- Context: The foundational paper establishing the 1-benzylpiperidine pharmacophore for AChE inhibition.

-

Huang, Y., et al. (2001). "Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands." Journal of Medicinal Chemistry.

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

- Context: The standard protocol for the colorimetric kinetic assay described in Section 3.

-

Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure.

- Context: Structural basis for the "Dual Binding Site" theory visualized in Figure 1.

Sources

- 1. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of N-(1-benzylpiperidin-4-yl)acetamide in Cell Culture Models

Application Note & Protocol Guide: N-(1-benzylpiperidin-4-yl)acetamide

Part 1: Introduction & Mechanism of Action

Compound Overview

N-(1-benzylpiperidin-4-yl)acetamide (often utilized as a scaffold intermediate or specific probe) belongs to the 1-benzyl-4-aminopiperidine class of small molecules. This structural moiety is a privileged pharmacophore in medicinal chemistry, serving as the core backbone for several neuroactive drugs, including Donepezil (AChE inhibitor) and various Sigma-1 Receptor (σ1R) ligands.

In cell culture systems, this compound is primarily investigated for its dual-modulatory potential:

-

Sigma-1 Receptor Modulation: The benzylpiperidine nitrogen interacts with the anionic site of the σ1R, while the amide group engages in hydrogen bonding within the receptor pocket. σ1R activation regulates endoplasmic reticulum (ER) stress and calcium signaling.

-

Acetylcholinesterase (AChE) Inhibition: The benzyl moiety mimics the interaction of acetylcholine with the catalytic anionic site (CAS) of AChE, potentially inhibiting the enzyme and increasing cholinergic tone.[1]

Experimental Applications

-

Neuroprotection Studies: Assessing efficacy in attenuating ER stress-induced apoptosis in neuronal models (e.g., SH-SY5Y).

-

Fragment-Based Screening: Establishing baseline affinity/efficacy data for structure-activity relationship (SAR) libraries.

-

Mechanism of Action (MoA) Profiling: Distinguishing between receptor-mediated signaling (Sigma-1) and enzymatic inhibition (AChE).

Part 2: Safety, Handling & Preparation

Physicochemical Properties

-

Molecular Formula: C14H20N2O

-

Solubility: Low in water; highly soluble in DMSO and Ethanol.

-

Stability: Stable at -20°C as a solid. Solutions in DMSO are stable for <1 month at -20°C.

Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

-

Weighing: Accurately weigh 2.32 mg of N-(1-benzylpiperidin-4-yl)acetamide.

-

Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds until fully dissolved.

-

Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for long-term culture (optional if DMSO is sterile).

-

Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light degradation and freeze-thaw cycles.

-

Storage: Store at -20°C (short term) or -80°C (long term).

Critical Note: The final DMSO concentration in cell culture media must never exceed 0.1% (v/v) to avoid solvent cytotoxicity.

Part 3: Experimental Protocols

Protocol A: Determination of Cytotoxic Threshold (MTT Assay)

Before functional assays, the non-toxic concentration range must be established.

Cell Line: SH-SY5Y (Human Neuroblastoma) or HEK293. Reagents: MTT Reagent (5 mg/mL in PBS), DMEM/F12 Media.

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂. -

Treatment:

-

Prepare serial dilutions of the compound in warm media: 0.1, 1, 10, 50, 100 µM .

-

Include a Vehicle Control (0.1% DMSO) and Positive Control (10% DMSO or Triton X-100).

-

Treat cells for 24h.

-

-

Assay:

-

Add 10 µL of MTT stock to each well. Incubate for 3–4 hours (until purple crystals form).

-

Carefully aspirate media.

-

Solubilize formazan crystals with 100 µL DMSO.

-

-

Read: Measure Absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % Cell Viability relative to Vehicle Control.

-

Acceptance Criteria: Use concentrations where viability is >90% for functional assays.

-

Protocol B: Neuroprotection Assay (Sigma-1 Receptor Agonism)

This assay tests if the compound protects against ER stress induced by Thapsigargin (Tg), a hallmark of Sigma-1 agonist activity.

Mechanism: Sigma-1 agonists promote the dissociation of BiP/GRP78 from IRE1/PERK, reducing the Unfolded Protein Response (UPR).

-

Seeding: Plate SH-SY5Y cells (

cells/well) in 96-well plates; differentiate with Retinoic Acid (10 µM) for 5 days (optional, for mature phenotype). -

Pre-treatment:

-

Add N-(1-benzylpiperidin-4-yl)acetamide (1 µM, 10 µM) to wells.

-

Antagonist Control: Co-treat with NE-100 (1 µM) or Haloperidol (1 µM) to verify Sigma-1 specificity.

-

Incubate for 1 hour.

-

-

Stress Induction:

-

Add Thapsigargin (Tg) to a final concentration of 1–2 µM (induces ER stress).

-

Incubate for 24 hours.

-

-

Readout:

-

Perform MTT or CCK-8 assay (as in Protocol A).

-

Alternative: Western Blot for ER stress markers (e.g., cleaved Caspase-3, CHOP expression).

-

-

Result Interpretation:

-